DiosMetin 7-O-beta-D-Glucuronide
Description
Overview of Flavonoid Glucuronides in Biological Systems
Flavonoids are commonly found in fruits, vegetables, and other plant-based foods. nih.gov When consumed by humans and other mammals, these compounds undergo extensive metabolism. nih.gov One of the primary metabolic pathways is glucuronidation, a process where glucuronic acid is attached to the flavonoid molecule. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver and intestinal cells. researchgate.net
Glucuronidation significantly increases the water solubility of flavonoids, facilitating their excretion from the body, primarily through urine and bile. regulations.govdrugbank.com For many years, it was believed that glucuronidated flavonoids were simply inactive, excretory products. However, emerging research suggests that these metabolites may possess their own biological activities and could be responsible for some of the health benefits associated with flavonoid consumption. researchgate.netacs.org In some cases, flavonoid glucuronides can be hydrolyzed back to their aglycone form (the flavonoid without the sugar) by β-glucuronidase enzymes present in various tissues and at sites of inflammation, potentially exerting localized effects. researchgate.net
Significance of Diosmetin (B1670712) 7-O-beta-D-Glucuronide in Natural Product Chemistry and Pharmacology
The significance of Diosmetin 7-O-beta-D-glucuronide stems primarily from its role as a major metabolite of diosmin (B1670713), a flavonoid glycoside commonly used as a venoactive drug. prolekare.czmdpi.com After oral administration, diosmin is first hydrolyzed by intestinal microflora to its aglycone, diosmetin. prolekare.cznih.govresearchgate.net Diosmetin is then absorbed and rapidly undergoes extensive metabolism, with glucuronidation being a key step. researchgate.netregulations.govnih.gov
Studies have identified several glucuronidated metabolites of diosmetin in blood and urine, with this compound being a notable conjugate. researchgate.netnih.gov Research in rats has shown that after oral administration of diosmetin, it circulates in the blood primarily as glucuronides, with very little free diosmetin detected. researchgate.net This indicates that the biological effects attributed to diosmin may, in fact, be mediated by its glucuronidated metabolites, including this compound.
The table below provides a summary of the key compounds involved in the metabolism of diosmin.
| Compound Name | Chemical Formula | Molar Mass | Role |
| Diosmin | C28H32O15 | 608.5 g/mol | Parent compound, administered orally. prolekare.cz |
| Diosmetin | C16H12O6 | 300.26 g/mol | Aglycone of diosmin, formed by intestinal microflora. prolekare.cznih.gov |
| This compound | C22H20O12 | 476.4 g/mol | A glucuronidated metabolite of diosmetin. nih.gov |
| Diosmetin-3'-glucuronide | Not specified | Not specified | A major glucuronide metabolite of diosmetin found in rat blood and urine. researchgate.net |
| Diosmetin-7,3'-diglucuronide | Not specified | Not specified | A major glucuronide metabolite of diosmetin found in rat blood. researchgate.net |
The chemical properties of this compound are detailed in the following table.
| Property | Value |
| IUPAC Name | 3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid nih.gov |
| Molecular Formula | C22H20O12 nih.gov |
| Molecular Weight | 476.39 g/mol |
| Appearance | Light yellow solid |
| Solubility | Soluble in DMSO (Slightly, Heated, Ultrasonic), Methanol (B129727) (Slightly, Heated), Water (Slightly) |
Further research is warranted to fully elucidate the specific biological activities and pharmacological mechanisms of this compound and to understand its contribution to the therapeutic effects observed after the administration of its parent compound, diosmin.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307990 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35110-20-4 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35110-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of Diosmetin 7 O Beta D Glucuronide
Plant Sources and Distribution
The distribution of Diosmetin (B1670712) 7-O-beta-D-Glucuronide is not uniform across the plant kingdom, with its presence confirmed in specific families and species.
The flowers of Chrysanthemum morifolium are a rich source of various flavonoids. While many studies report the presence of diosmetin and its other glycosidic forms, such as diosmetin-7-O-β-D-glucopyranoside, specific and conclusive evidence for the natural occurrence of Diosmetin 7-O-beta-D-Glucuronide in this particular species remains a subject of ongoing investigation. nih.govresearchgate.netnih.gov However, some commercial suppliers of phytochemicals list Chrysanthemum sp. as a source for Diosmetin 7-glucuronide. mdpi.com Further research is required to definitively confirm its presence and distribution within C. morifolium.
Sugarcane molasses, a by-product of sugar refining, is known to contain a variety of phenolic compounds. While research has identified Diosmetin-7-O-beta-D-glucopyranoside in sugarcane molasses, the presence of this compound has not been explicitly documented in major studies. chemfaces.com
Beyond the aforementioned sources, this compound has been reported in other plant species. These include:
Crotalaria candicans : This species, belonging to the Leguminosae family, has been cited as a source of this compound. medchemexpress.commedchemexpress.com
Dracocephalum sp. : Plants from this genus in the Lamiaceae family are also noted to contain Diosmetin 7-glucuronide. mdpi.com
Meehania fargesii and Pedalium murex : These plants have been reported to contain Diosmetin 7-glucuronide. medchemexpress.com
Spearmint (Mentha spicata) and Sweet Marjoram (Origanum majorana) : The presence of Diosmetin 7-O-beta-D-glucuronopyranoside has been detected in these herbs, suggesting a potential for the related glucuronide to be present as well. nih.govmdpi.com
The following table summarizes the documented and potential botanical sources of this compound.
| Botanical Name | Family | Common Name | Plant Part | Compound Form |
| Luffa cylindrica | Cucurbitaceae | Sponge Gourd, Loofah | Fruit | This compound / Methyl Ester |
| Chrysanthemum morifolium | Asteraceae | Chrysanthemum | Flower | Diosmetin (aglycone) isolated, Glucuronide presence requires more direct confirmation |
| Crotalaria candicans | Leguminosae | Not specified | This compound | |
| Dracocephalum sp. | Lamiaceae | Not specified | Diosmetin 7-glucuronide | |
| Meehania fargesii | Lamiaceae | Not specified | Diosmetin 7-glucuronide | |
| Pedalium murex | Pedaliaceae | Not specified | Diosmetin 7-glucuronide | |
| Mentha spicata | Lamiaceae | Spearmint | Not specified | Diosmetin 7-O-beta-D-glucuronopyranoside detected |
| Origanum majorana | Lamiaceae | Sweet Marjoram | Not specified | Diosmetin 7-O-beta-D-glucuronopyranoside detected |
Advanced Chromatographic and Spectroscopic Techniques for Isolation and Identification
The isolation and identification of this compound from complex plant matrices rely on a combination of advanced chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a cornerstone technique for the analysis of flavonoid glycosides like this compound. This method offers both separation and preliminary identification capabilities.
The separation is typically achieved on a reversed-phase column, such as a C18 column. A gradient elution is commonly employed, using a mobile phase consisting of an aqueous solvent (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient allows for the effective separation of a wide range of compounds with varying polarities present in the plant extract. nih.govoup.come-nps.or.kr
The Diode Array Detector (DAD) acquires UV-Vis spectra for each peak as it elutes from the column. Flavonoids exhibit characteristic UV spectra, which can provide valuable information for their identification. The DAD allows for the selection of the optimal wavelength for detection and quantification, enhancing the sensitivity and selectivity of the analysis. For many flavonoids, detection is often carried out at wavelengths around 254 nm, 280 nm, and 340-360 nm. mdpi.come-nps.or.krfrontiersin.org
A typical HPLC-DAD method for the analysis of flavonoids, which could be adapted for this compound, would involve the following steps:
Sample Preparation : The plant material is extracted with a suitable solvent, such as methanol or ethanol, often followed by partitioning with solvents of varying polarity to enrich the flavonoid fraction.
Chromatographic Separation : The extract is injected into the HPLC system.
Detection and Identification : The DAD records the chromatogram and the UV spectrum of each peak. The retention time and the UV spectrum of a peak are compared with those of a reference standard of this compound for positive identification.
Quantification : The concentration of the compound in the sample can be determined by creating a calibration curve using known concentrations of the reference standard.
The following table provides an example of typical HPLC-DAD parameters that could be used for the analysis of this compound.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution (e.g., varying the percentage of B over time) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detection | Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 254, 280, 350 nm) |
| Reference Standard | Pure this compound |
For definitive structural elucidation, fractions collected from the HPLC can be further analyzed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis and Chemoenzymatic Synthesis of Diosmetin 7 O Beta D Glucuronide and Its Derivatives
Enzymatic Pathways in Plants
The biosynthesis of Diosmetin (B1670712) 7-O-beta-D-Glucuronide in plants is a multi-step process involving the general phenylpropanoid pathway, which is responsible for producing the core flavonoid structure. nih.govtaylorandfrancis.com This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce chalcones, the precursors to all flavonoids. nih.govyoutube.com
The formation of the diosmetin aglycone (the non-sugar part of the molecule) involves several key enzymes:
Chalcone (B49325) Synthase (CHS): Catalyzes the initial condensation reaction.
Chalcone Isomerase (CHI): Converts the chalcone into a flavanone.
Flavone (B191248) Synthase (FNS): Introduces a critical double bond to form a flavone.
Flavonoid Hydroxylases and O-methyltransferases (FOMTs): Modify the basic flavone structure to create the specific hydroxylation and methylation pattern of diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone). mdpi.com
Once the diosmetin aglycone is synthesized, the final step is glucuronidation. This reaction is catalyzed by a specific family of enzymes known as UDP-glucuronosyltransferases (UGATs, EC 2.4.1.17). nih.gov While glycosylation with glucose is more common in plants, glucuronidation also occurs. nih.govnih.gov These enzymes transfer glucuronic acid from a sugar donor, UDP-glucuronic acid (UDP-GlcA), to a hydroxyl group on the flavonoid acceptor. oup.com In the case of Diosmetin 7-O-beta-D-Glucuronide, the UGAT specifically targets the hydroxyl group at the C7-position of the diosmetin A-ring.
Research on the model legume Medicago truncatula has identified UGT84F9 as a major enzyme responsible for the glucuronidation of a wide range of flavonoids, including flavones like luteolin (B72000) (the precursor to diosmetin). nih.govoup.com The presence of such enzymes and the detection of this compound in plants like Luffa cylindrica and in the genus Chrysanthemum confirm its natural origin through these enzymatic pathways. medchemexpress.comphytolab.com
Table 1: Key Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Role in Pathway | Precursor(s) | Product(s) |
| Chalcone Synthase (CHS) | Flavonoid backbone synthesis | Phenylpropanoid derivatives, Malonyl-CoA | Chalcone |
| Chalcone Isomerase (CHI) | Isomerization | Chalcone | Flavanone |
| Flavone Synthase (FNS) | Flavone ring formation | Flavanone | Flavone (e.g., Luteolin) |
| O-Methyltransferase (FOMT) | Methylation | Luteolin | Diosmetin |
| UDP-Glucuronosyltransferase (UGAT) | Glucuronidation | Diosmetin, UDP-GlcA | This compound |
Microbial Transformations and Bioconversion Processes
Microbial systems offer a powerful and sustainable alternative to chemical synthesis for producing complex molecules like flavonoid glucuronides. Biotransformation using microorganisms can achieve high specificity under mild conditions. researchgate.net
Engineered microbial platforms have been successfully developed for the regio-specific synthesis of flavonoid glucuronides. nih.gov A notable example involves the use of the yeast Saccharomyces cerevisiae. By co-transforming yeast cells to express both a plant UGT and an enzyme that produces the necessary UDP-glucuronic acid (UDPGA) cofactor, researchers have created whole-cell biocatalysts. oup.com For instance, expressing plant UGTs such as UGT78A11 or UGT88D7 in yeast enabled the specific production of quercetin-3-O-glucuronide and quercetin-7-O-glucuronide, respectively. oup.comnih.gov This same principle is directly applicable to the production of this compound by selecting a UGT with the correct specificity for diosmetin's 7-OH group.
Conversely, microbial enzymes are also involved in the metabolism and degradation of flavonoid glycosides. Following oral consumption, diosmin (B1670713) (diosmetin-7-O-rutinoside) is hydrolyzed by enzymes from the gut microbiota to its aglycone, diosmetin, which is then absorbed. nih.gov Studies have isolated specific bacterial strains from the human gut, such as Escherichia sp., that are capable of metabolizing diosmetin-7-O-glucoside. nih.gov The primary transformation is deglycosylation to yield diosmetin. nih.gov Other lactic acid bacteria, like Lactobacillus pentosus, have also been shown to possess the enzymatic machinery (e.g., β-glucosidase) to convert flavonoid glycosides into their more bioavailable aglycones. semanticscholar.org
Table 2: Examples of Microbial Systems in Flavonoid Glucuronide/Glycoside Transformation
| Microbial System | Transformation Type | Substrate(s) | Product(s) | Key Enzyme Type |
| Engineered Saccharomyces cerevisiae | Synthesis (Biotransformation) | Quercetin | Quercetin-7-O-glucuronide | Plant UDP-Glucuronosyltransferase |
| Escherichia sp. (human gut isolate) | Degradation (Metabolism) | Diosmetin-7-O-glucoside | Diosmetin, Acacetin | Glycosidase |
| Lactobacillus pentosus | Degradation (Biotransformation) | Rutin, Hesperidin | Quercetin, Hesperetin | α-L-rhamnosidase, β-D-glucosidase |
Synthetic Approaches to this compound
Chemoenzymatic and purely chemical synthesis provide routes to obtain this compound for research and standardization purposes, especially when isolation from natural sources is impractical. The chemical synthesis of flavonoid glucuronides is challenging due to the need for regioselectivity—targeting a specific hydroxyl group among several. nih.gov
The general strategy involves three main stages:
Protection: The hydroxyl groups on the diosmetin aglycone that are not the target for glucuronidation must be chemically protected. This is often achieved using protecting groups like benzyl (B1604629) ethers.
Coupling (Glycosylation): The protected diosmetin is then coupled with a suitable glucuronic acid donor. A common and reliable method for this step is the Koenigs-Knorr reaction. nih.govmdpi.com This reaction typically uses an acetylated glucuronyl bromide donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-α-d-glucuronate) in the presence of a promoter like silver carbonate or silver oxide. acs.org
Deprotection: Finally, all protecting groups on both the flavonoid and the sugar moiety are removed to yield the final product, this compound. This is often done through mild alkaline hydrolysis followed by catalytic hydrogenolysis to remove benzyl groups. nih.gov
Derivatization Strategies and Analogue Synthesis
Creating derivatives of this compound can modify its chemical properties and biological activities. Key strategies include methylation, acylation, modifying the sugar conjugate, and halogenation.
O-Methylation and O-Acylation
O-methylation and O-acylation involve the addition of methyl or acyl groups to the remaining free hydroxyl groups of the flavonoid or the glucuronide moiety. O-methylation naturally occurs in plants and is a key metabolic step in humans, often catalyzed by catechol-O-methyltransferase (COMT). mdpi.complos.org This modification generally increases the lipophilicity of the flavonoid. mdpi.com Synthetic chemistry can be used to create specific methylated analogues, such as was done for (3-O-methyl) quercetin-3-O-β-glucuronide. nih.gov Furthermore, microbial metabolism can also lead to these derivatives; for example, metabolites of diosmetin-7-O-glucoside produced by Escherichia sp. were found to be further methylated and acetylated. nih.gov
Glycoside and Glucuronide Conjugation Modifications
Modifications to the sugar portion of the molecule can significantly alter its properties. This can involve:
Changing the sugar type: Replacing glucuronic acid with other sugars like glucose or rhamnose.
Altering the linkage position: Moving the glucuronide from the 7-position to another hydroxyl group (e.g., 3' or 5). Synthetic strategies with selective protection and deprotection schemes allow for the creation of such positional isomers. nih.gov
Modifying the existing sugar: Adding another sugar to the glucuronide moiety to form a disaccharide. For example, the conversion of a 7-O-glucoside to a 7-O-rutinoside (by adding rhamnose) is a known biosynthetic step for related flavonoids. nih.gov
Deglycosylation: The enzymatic removal of the glucuronic acid moiety to yield the diosmetin aglycone, a process catalyzed by β-glucuronidase enzymes. plos.org
Halogenation (e.g., Chlorination, Bromination)
The introduction of halogen atoms (chlorine, bromine) onto the flavonoid skeleton is a synthetic strategy used to alter a molecule's electronic properties and lipophilicity, which can enhance its bioactivity. researchgate.net Eco-friendly procedures have been developed for the halogenation of various flavonoid classes. researchgate.net A common method uses sodium halides (NaBr or NaCl) with hydrogen peroxide in acetic acid to generate the halogenating species in situ. researchgate.net Studies on flavanones and flavones like chrysin (B1683763) show that halogenation typically occurs at the A-ring, with the C6 and C8 positions being the most reactive sites. researchgate.netnih.gov Applying these methods to diosmetin would likely result in mono- or di-halogenated derivatives at these positions, creating novel analogues for further study.
Pharmacokinetics, Metabolism, and Bioavailability Research of Diosmetin 7 O Beta D Glucuronide
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Upon oral intake, diosmin (B1670713) is hydrolyzed by gut microbiota enzymes to its aglycone form, diosmetin (B1670712). mdpi.com This initial step is critical as diosmin itself is poorly absorbed. The resulting diosmetin is then absorbed from the intestine into the systemic circulation. Once absorbed, diosmetin undergoes rapid and extensive metabolism, primarily through glucuronidation, leading to the formation of various glucuronide conjugates, including diosmetin 7-O-beta-D-glucuronide. researchgate.netnih.gov
Studies in rats have shown that after oral administration of diosmetin, it is rapidly glucuronidated, and no free diosmetin is detectable in the blood and urine. researchgate.net Instead, diosmetin circulates as glucuronides, which can reach high levels in the blood plasma and are subsequently excreted in the urine. researchgate.net This indicates that the systemic exposure to diosmetin is predominantly in its conjugated forms.
In Vivo Metabolic Pathways
Glucuronidation Processes
Glucuronidation is a major phase II metabolic pathway for diosmetin. In this process, a glucuronic acid moiety is attached to the diosmetin molecule, increasing its water solubility and facilitating its excretion. In rats, after oral administration of diosmetin, several glucuronide metabolites have been detected in the blood. researchgate.net The two major metabolites identified were diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide. researchgate.net While this compound is a known metabolite, its prominence can vary depending on the specific metabolic conditions and the organism.
The process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily found in the liver but also present in other tissues like the intestine. cu.edu.eg The specific UGT isoforms responsible for the glucuronidation of diosmetin are thought to be quite specific to this class of flavonoids. researchgate.net
Role of the Gut Microbiome in Biotransformation
The gut microbiome plays a pivotal role in the initial biotransformation of diosmin, the precursor to diosmetin and its glucuronides. mdpi.com Orally administered drugs and compounds encounter the vast and diverse microbial community in the gastrointestinal tract. nih.gov These microbes possess a wide array of enzymes, such as β-glucosidases and β-glucuronidases, that can metabolize complex molecules that are otherwise indigestible by human enzymes. cu.edu.eg
In the case of diosmin, which is a diosmetin-7-O-rutinoside, gut bacteria first cleave the rutinoside sugar moiety to release the aglycone, diosmetin. mdpi.com This deglycosylation step is essential for the subsequent absorption of diosmetin. Furthermore, the gut microbiota can also be involved in the deconjugation of glucuronides that are excreted into the gut via enterohepatic circulation. nih.gov This process can release the aglycone back into the intestinal lumen, where it can be reabsorbed, potentially prolonging its systemic presence.
Studies have identified specific intestinal bacteria, such as certain species of Escherichia, that are capable of metabolizing diosmetin-7-O-glucoside. nih.gov These bacteria can perform various biotransformations, including dehydroxylation, deglycosylation, methylation, and acetylation, leading to a variety of metabolites. nih.gov
Identification of Circulating Metabolites
Following the administration of diosmin or diosmetin, a number of circulating metabolites have been identified in both human and animal studies. While free diosmetin is generally absent or present at very low levels in plasma, its glucuronide conjugates are the predominant forms. researchgate.netregulations.gov
In humans, after oral administration of diosmin, diosmetin-3-O-glucuronide has been identified as a major circulating metabolite in both plasma and urine. nih.govresearchgate.net Other identified glucuronide metabolites include diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide. nih.gov The relative abundance of these metabolites can provide insights into the primary sites of glucuronidation and the specific UGT enzymes involved.
In rats, research has similarly shown that diosmetin circulates as glucuronides, with diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide being the major forms detected in blood plasma. researchgate.net
Bioavailability and Systemic Exposure Research
The bioavailability of diosmetin from its parent compound, diosmin, is generally low due to its poor absorption. researchgate.net However, the formation of more water-soluble metabolites like this compound is a key factor in its systemic exposure.
Research indicates that after oral administration, diosmetin is rapidly absorbed and metabolized. regulations.gov Pharmacokinetic studies in rats have shown that after intravenous administration of diosmetin-7-O-beta-D-glucoside, the compound is eliminated relatively quickly, with a half-life of approximately 1.4 hours. researchgate.net
In humans, following oral administration of diosmin, the peak plasma concentration (Cmax) of diosmetin (measured after enzymatic deconjugation of its metabolites) was found to be 6,049.3 ± 5,548.6 pg/mL. researchgate.net The elimination half-life of diosmetin is reported to be long, ranging from 26 to 43 hours. regulations.gov This prolonged presence in the plasma is likely due to the circulation of its glucuronide metabolites.
Pharmacokinetic Parameters of Diosmetin Metabolites
Methodologies for Pharmacokinetic Profiling
The pharmacokinetic profiling of this compound and other related metabolites relies on sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the determination of these compounds in biological matrices such as plasma and urine. nih.govregulations.govresearchgate.net
These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances from the biological samples. nih.govresearchgate.net For the quantification of total diosmetin, an enzymatic hydrolysis step using β-glucuronidase is employed to cleave the glucuronide conjugates and release the free aglycone, which is then measured. nih.govregulations.gov
The development of micro-liquid-chromatography–mass spectrometry has further enhanced the ability to directly measure and identify specific glucuronide metabolites like diosmetin-3-O-glucuronide, diosmetin-7-O-glucuronide, and diosmetin-3,7-O-diglucuronide in plasma and urine. nih.gov Ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is another powerful technique used to screen for and identify metabolites of diosmetin-7-O-glucoside. nih.gov
Analytical Methods for Pharmacokinetic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-resolution variant, UPLC-Q-TOF/MS, are indispensable tools for the analysis of diosmetin metabolites. These methods offer the high sensitivity and selectivity required to separate, identify, and quantify compounds like this compound in complex biological matrices such as plasma and urine. nih.govregulations.govresearchgate.netnih.gov
Researchers have developed and validated specific LC-MS/MS methods for the direct quantification of diosmetin glucuronide metabolites. nih.govresearchgate.net For instance, glucuronide metabolites from plasma have been separated using micro-liquid chromatography on a HALO C18 column, while analysis of urine samples has utilized a Discovery HSF5 column. nih.govresearchgate.netnih.gov Detection is typically achieved with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. In positive electrospray ionization mode, the isobaric monoglucuronides—diosmetin-7-O-glucuronide and diosmetin-3-O-glucuronide—are monitored using the same mass transition (m/z 477.2/301.1 or 476.9/286). nih.gov
UPLC-Q-TOF/MS technology is particularly powerful for identifying unknown metabolites. Studies on related compounds, such as diosmetin-7-O-glucoside, have used UPLC-Q-TOF/MS to screen for and identify various metabolites produced by human intestinal bacteria. nih.gov This technique allows for the precise mass measurement of both the parent ion and its fragments, facilitating the structural elucidation of metabolites formed through pathways like deglycosylation and methylation. nih.gov
The table below summarizes typical mass spectrometry data for this compound.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Source |
| Instrument Type | LC-ESI-QTOF | nih.gov |
| Ionization Mode | Positive ESI | nih.gov |
| Precursor Ion [M+H]⁺ (m/z) | 477.1024 | nih.gov |
| Top 5 Product Ions (m/z) | ||
| Fragment 1 | 301.06924 | nih.gov |
| Fragment 2 | 477.10266 | nih.gov |
| Fragment 3 | 302.07492 | nih.gov |
| Fragment 4 | 286.04346 | nih.gov |
| Fragment 5 | 303.08292 | nih.gov |
Enzymatic Deconjugation Assays
Enzymatic deconjugation is a critical step in determining the total amount of an aglycone (in this case, diosmetin) in biological samples. Since a significant portion of diosmetin circulates in conjugated forms like glucuronides and sulfates, measuring only the free aglycone would lead to an underestimation of its bioavailability. nih.govmdpi.com
The standard procedure involves treating plasma or urine samples with enzymes that cleave these conjugates. nih.govresearchgate.net Specifically, β-glucuronidase is used to hydrolyze glucuronide bonds, and sulfatase is used to hydrolyze sulfate (B86663) conjugates. nih.govresearchgate.net In many studies, samples are incubated with one or both enzymes to ensure complete deconjugation. nih.govresearchgate.net A typical protocol involves incubating the biological sample with the enzyme solution for an extended period, for example, 12 hours at 37°C. nih.govresearchgate.net
Following incubation, the proteins in the sample are precipitated (e.g., with acetonitrile) and removed by centrifugation. nih.govresearchgate.net The resulting supernatant, containing the now-liberated free diosmetin, is then analyzed using LC-MS/MS. nih.govresearchgate.net To ensure the enzymatic reaction was efficient and successful, internal standards such as paracetamol-β-d-glucuronide are often added to the samples. nih.gov The degradation of this standard is monitored to verify the effectiveness of the deglucuronidation process. nih.gov By comparing the concentration of diosmetin before and after enzymatic treatment, researchers can accurately quantify the extent of its conjugation in the body. nih.govresearchgate.netnih.gov
Investigation of Biological Activities and Pharmacological Effects of Diosmetin 7 O Beta D Glucuronide
Antioxidant Activity Studies
Diosmetin (B1670712) 7-O-beta-D-Glucuronide is recognized as an antioxidant constituent found in sources like the fruits of Luffa cylindrica. medchemexpress.com Its antioxidant capabilities are a key area of research, with studies investigating its ability to counteract oxidative stress, a process implicated in various chronic diseases. nih.govamrj.net
Free Radical Scavenging Mechanisms
Flavonoids are known for their ability to scavenge reactive oxygen species (ROS) and inhibit their generation. mdpi.comnih.gov Diosmetin, the aglycone of Diosmetin 7-O-beta-D-Glucuronide, demonstrates strong cellular antioxidant activity. acs.org While some research suggests that the antioxidant properties of diosmin (B1670713) and its metabolites might be more related to modulating enzymes involved in ROS production rather than direct scavenging, other studies highlight the potent free radical scavenging capabilities of these compounds. mdpi.comnih.gov
Cellular Antioxidant Enzyme Modulation (SOD, GPx, CAT)
A crucial aspect of antioxidant defense involves the modulation of endogenous antioxidant enzymes. Research on diosmetin has shown that it can significantly restore the activities of key antioxidant enzymes that are increased due to oxidative stress. acs.org These enzymes include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). acs.orgnih.gov By bolstering these enzymatic defenses, this compound can help mitigate cellular damage caused by oxidative stress. Studies on the related compound diosmin have also demonstrated its ability to increase the activity of SOD, catalase, and glutathione in animal models. mdpi.com
Inhibition of Oxidative Stress Markers (e.g., Hydrogen Peroxide, Malondialdehyde)
The antioxidant activity of this compound is further evidenced by its ability to reduce markers of oxidative stress. In ex vivo human skin models, this metabolite has been shown to significantly decrease the production of hydrogen peroxide. mdpi.comnih.gov Furthermore, studies on diosmetin have demonstrated its effectiveness in inhibiting the formation of malondialdehyde (MDA), a key end product of lipid peroxidation and a widely used biomarker for oxidative stress. acs.orgnih.gov Research has also shown that diosmetin can reverse the damaging effects of hydrogen peroxide in liver cells, highlighting its protective potential against oxidative damage. nih.gov
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. mdpi.comnih.govresearchgate.net Inflammation and oxidative stress are often interconnected, creating a cycle that contributes to the development of various diseases. mdpi.com
Modulation of Inflammatory Mediators (e.g., IL-8, TNF-α, IL-1β, IL-6, NO, PGE2)
Research has demonstrated that this compound can effectively modulate the production of key inflammatory mediators. In human skin explants, it has been shown to reduce the secretion of interleukin-8 (IL-8) in a concentration-dependent manner. nih.govresearchgate.net The aglycone, diosmetin, has also been found to inhibit the release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tjpr.orgnih.govviamedica.pl Furthermore, diosmetin has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are important mediators in the inflammatory process. viamedica.plnih.gov
Inhibition of Pro-inflammatory Enzymes (e.g., COX-2, MPO)
The anti-inflammatory action of this compound and its aglycone extends to the inhibition of pro-inflammatory enzymes. Diosmetin has been shown to reduce the protein levels of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) during inflammation. nih.govviamedica.plnih.gov Additionally, studies on diosmetin have indicated its ability to decrease the levels of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to inflammatory damage. tjpr.org
Table 1: Investigated Biological Activities of this compound and its Aglycone, Diosmetin
| Category | Activity | Compound | Key Findings |
| Antioxidant | Free Radical Scavenging | Diosmetin | Exhibits strong cellular antioxidant activity. acs.org |
| Cellular Antioxidant Enzyme Modulation | Diosmetin | Restores activities of SOD, GPx, and CAT. acs.org | |
| Inhibition of Oxidative Stress Markers | This compound | Decreases hydrogen peroxide production. mdpi.comnih.gov | |
| Inhibition of Oxidative Stress Markers | Diosmetin | Inhibits malondialdehyde (MDA) formation. acs.org | |
| Anti-inflammatory | Modulation of Inflammatory Mediators | This compound | Reduces IL-8 secretion. nih.govresearchgate.net |
| Modulation of Inflammatory Mediators | Diosmetin | Inhibits TNF-α, IL-1β, and IL-6 release. tjpr.orgnih.gov | |
| Modulation of Inflammatory Mediators | Diosmetin | Suppresses NO and PGE2 production. viamedica.plnih.gov | |
| Inhibition of Pro-inflammatory Enzymes | Diosmetin | Reduces protein levels of COX-2. nih.govviamedica.pl | |
| Inhibition of Pro-inflammatory Enzymes | Diosmetin | Decreases levels of MPO. tjpr.org |
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB activation)
Diosmetin and its derivatives have been shown to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The anti-inflammatory properties of diosmetin, the aglycone of this compound, are attributed to its ability to suppress the activation of NF-κB and its downstream targets. researchgate.net In studies on human rheumatoid arthritis fibroblast-like synoviocytes stimulated with TNF-α, diosmetin was found to inhibit the activation of the Akt and NF-κB signaling pathways. researchgate.net
Research has demonstrated that diosmetin can dampen the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) by blocking the NF-κB pathway. nih.gov In animal models of diabetic nephropathy, diosmetin treatment attenuated the expression of NF-κB p65 in renal tissues. nih.gov This reduction in NF-κB activation was associated with a decrease in inflammatory cytokines. nih.gov Similarly, in a mouse model of acute lung injury, diosmin, which is metabolized to diosmetin, was shown to inhibit the phosphorylation of IκB-α and NF-κB subunits. mdpi.com The anti-inflammatory effects of Diosmetin-3-O-β-d-glucuronide, a major metabolite of diosmin, are also suggested to involve the modulation of the NF-κB pathway. mdpi.com Furthermore, in periodontitis models, diosmetin was found to inhibit the NF-κB/NLRP3 pathway, thereby reducing the secretion of pro-inflammatory factors. tjpr.org
| Model System | Key Findings | Signaling Pathway |
| TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes | Suppression of p-Akt and nuclear NF-κB p65 expression. researchgate.net | Akt/NF-κB |
| Aflatoxin B1-induced liver damage in mice | Dampened secretion of IL-1β and TNF-α. nih.gov | NF-κB |
| Streptozotocin-induced diabetic nephropathy in mice | Attenuated expression of NF-κB p65 in renal tissues. nih.gov | NF-κB |
| Lipopolysaccharide-induced periodontitis cells | Inhibition of pyroptosis and reduced secretion of pro-inflammatory factors. tjpr.org | Nrf2/NF-κB/NLRP3 |
| Ex vivo human skin explants (Diosmetin-3-O-β-d-glucuronide) | Reduction in IL-8 secretion, suggesting modulation of inflammatory pathways. nih.govnih.gov | Implied NF-κB |
Cardiovascular Protective Research
Diosmetin 7-O-beta-D-glucopyranoside, a closely related natural flavonoid glycoside, has demonstrated therapeutic potential for cardiovascular diseases. nih.gov Research has focused on its role in mitigating cardiac fibrosis, a key pathological change in many end-stage cardiovascular conditions. nih.gov The protective mechanisms appear to be linked to its ability to counteract endothelial-mesenchymal transformation (EndMT) and endoplasmic reticulum (ER) stress. nih.gov
Suppression of Endothelial-Mesenchymal Transformation (EndMT)
Endothelial-mesenchymal transformation (EndMT) is a critical process in the development of cardiac fibrosis. nih.gov Studies have shown that Diosmetin 7-O-glucoside can effectively suppress EndMT. nih.gov In primary cardiac microvascular endothelial cells (CMECs) where EndMT was induced by transforming growth factor-β1 (TGF-β1), treatment with the compound effectively regulated this transformation. nih.gov This was evidenced by the maintenance of endothelial appearance and the expression of endothelial markers. nih.gov Furthermore, in a mouse model of cardiac fibrosis, Diosmetin 7-O-glucoside reduced the levels of EndMT in the heart tissue. nih.gov The compound also partially inhibited the migration capacity of cells undergoing EndMT and restored their ability to form tubes, a key function of endothelial cells. nih.gov
Amelioration of Cardiac Fibrosis
The anti-fibrotic effects of Diosmetin 7-O-glucoside have been observed in animal models of cardiac fibrosis. nih.gov In mice where cardiac fibrosis was induced by isoprenaline (ISO), administration of the compound led to a suppression of the fibrotic process. nih.gov A key indicator of this amelioration was the diminished accumulation of collagen I and collagen III, which are major components of fibrotic tissue in the heart. nih.gov
| Experimental Model | Inducing Agent | Key Findings |
| Isoprenaline (ISO)-induced cardiac fibrosis in mice | Isoprenaline | Suppressed cardiac fibrosis and reduced levels of EndMT and ER stress. nih.gov |
| TGF-β1-induced CMECs | Transforming growth factor-β1 (TGF-β1) | Effectively regulated EndMT, diminished accumulation of collagen I and III, restored tube formation, and partially inhibited migration. nih.gov |
Effects on Endoplasmic Reticulum (ER) Stress Pathways
Endoplasmic reticulum (ER) stress is implicated in the induction of EndMT and the progression of cardiac fibrosis. nih.gov Research indicates that Diosmetin 7-O-glucoside can ameliorate ER stress. nih.gov Molecular docking studies have shown a favorable binding of the compound to markers of the ER stress and Src pathways. nih.gov Treatment with Diosmetin 7-O-glucoside was found to mitigate ER stress through the three branches of the unfolded protein response. nih.gov This was confirmed by the expression of protein biomarkers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov Further analysis revealed that the compound could suppress the phosphorylation of Src, a kinase involved in signaling pathways that can lead to EndMT. nih.gov These findings suggest that Diosmetin 7-O-glucoside regulates EndMT and ameliorates cardiac fibrosis, at least in part, through its effects on ER stress via Src-dependent pathways. nih.gov
Research into Metabolic Disorders and Anti-diabetic Potential
Flavonoids are widely investigated for their potential in managing metabolic disorders, including type 2 diabetes. One of the therapeutic strategies for managing this condition is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.
α-Glucosidase Inhibition Studies
The potential of diosmetin and its glycosides to inhibit α-glucosidase has been a subject of in vitro research. A systematic review of flavonoids as α-glucosidase inhibitors noted that diosmin, a related flavone (B191248) glycoside, displayed an inhibitory profile equivalent to that of the antidiabetic drug acarbose. nih.gov
However, the specific glycosidic linkage can influence the inhibitory activity. One study reported that Diosmetin 7-O-β-D-glucopyranoside exhibited weaker α-glucosidase inhibition compared to its aglycone form, diosmetin. nih.gov This suggests that the presence of the 7-O-glucosyl moiety may potentially reduce the inhibitory action against this enzyme. nih.gov Further research is needed to fully elucidate the inhibitory potential of this compound against α-glucosidase.
| Compound | Enzyme | Inhibitory Activity Comparison | Source |
| Diosmin | α-Glucosidase, α-Amylase | Equivalent profile to Acarbose. | nih.gov |
| Diosmetin 7-O-β-D-glucopyranoside | α-Glucosidase | Weaker inhibition compared to Diosmetin (aglycone). | nih.gov |
Aldose Reductase Inhibition Studies
Currently, there are no specific scientific studies available that investigate the direct inhibitory effects of this compound on the aldose reductase enzyme. Research in this area has more broadly focused on other flavonoids or the aglycone form, diosmetin.
Anticancer and Cytotoxic Activity Investigations
The anticancer potential of this compound has been highlighted in recent research, particularly in the context of colorectal cancer (CRC). A 2025 study identified Inverted Formin 2 (INF2) as a specific biomarker for CRC associated with poor prognosis. nih.gov Through computational and biological assays, this compound was identified as a promising inhibitor of INF2, suggesting its potential as a targeted therapeutic agent for treating colorectal cancer. nih.gov The compound was found to selectively inhibit CRC cells with high INF2 expression while showing minimal toxicity to normal cells. nih.gov
The primary research connecting this compound to cancer cell proliferation is through its inhibition of the INF2 protein. nih.gov Studies have demonstrated that the knockdown of INF2 leads to an inhibition of cell proliferation and mobility in colorectal cancer cells. nih.gov By targeting INF2, this compound shows promise as a compound that can impede the proliferation of cancer cells. nih.gov Direct studies detailing its specific role in apoptosis induction are still emerging.
There is currently a lack of specific research focused on the mechanisms by which this compound may induce cell cycle arrest in cancer cells. While extensive research exists for its aglycone, diosmetin, the direct effects of the glucuronide form on cell cycle regulatory proteins have not been detailed in available literature. nih.govjapsonline.com
Detailed investigations into the modulation of key oncogenic signaling pathways—including those involving c-Myc, various cyclins and cyclin-dependent kinases (Cdks), and cell cycle inhibitors like p21Cip1/p53—by this compound have not yet been reported. The anticancer effects observed are so far attributed to the inhibition of more specific targets like INF2, and the broader impact on oncogenic pathways remains an area for future research. nih.gov
In a comprehensive 2024 study investigating the inhibitory potential of 17 different flavonoids against Lactate Dehydrogenase A (LDHA), a key enzyme in cancer cell metabolism, several related compounds were assessed. nih.govresearchgate.net The study found that diosmetin (the aglycone) and baicalein (B1667712) 7-O-β-D-glucuronide demonstrated moderate inhibitory activity. nih.govresearchgate.net However, this compound was not specifically included in this analysis, and thus, its direct inhibitory activity on LDHA has not been experimentally determined. nih.govresearchgate.net
Table 1: LDHA Inhibitory Activity of Selected Flavonoids Note: Data for this compound is not available.
| Compound | IC50 (µM) | Inhibition Level |
|---|---|---|
| Diosmetin | 33.007-86.643 | Moderate |
| Baicalein 7-O-β-D-glucuronide | 33.007-86.643 | Moderate |
| Fisetin | 0.066 | Excellent |
| Luteolin (B72000) | 1.397-15.730 | Good |
Data sourced from a 2024 study on flavonoid inhibition of LDHA. nih.govresearchgate.net
This compound is a primary metabolite of diosmin, a compound that has been investigated for its therapeutic benefits, including hepatoprotective effects against various liver injuries. researchgate.netnih.govnih.gov Research on diosmin's metabolism indicates that its biological activities may be attributable to its metabolites. researchgate.net Notably, a related compound, diosmetin-7-O-glucoside, was identified as a potent liver-protective molecule. researchgate.net While this suggests a potential role for this compound in liver protection, direct experimental validation of its hepatoprotective capacity is needed.
Regarding neuroprotection, while the parent compound diosmin has been studied for its potential protective effects in models of neurological disorders, specific investigations into the neuroprotective activity of this compound are currently absent from the scientific literature. nih.govcivilica.com
Anti-hyperalgesic Properties
While direct studies on the anti-hyperalgesic properties of this compound are limited, significant research into its aglycone, diosmetin, provides strong indications of its potential in pain management. Hyperalgesia, an increased sensitivity to pain, is a common symptom of inflammatory conditions and nerve damage. The antinociceptive and anti-inflammatory activities of diosmetin have been evaluated in various preclinical models.
Topical application of diosmetin has been shown to effectively reduce pain and inflammation in a UVB radiation-induced sunburn model in mice. nih.gov In this study, diosmetin treatment diminished mechanical allodynia (pain from a non-painful stimulus) and behaviors associated with the affective-motivational aspects of pain. nih.gov Furthermore, a study on neuropathic pain revealed that diosmetin can alleviate this condition by modulating the Keap1/Nrf2/NF-κB signaling pathway, which is crucial in the body's response to oxidative stress and inflammation. nih.gov The administration of diosmetin in a mouse model of spinal nerve ligation led to a reduction in both mechanical and thermal allodynia. nih.gov These findings suggest that diosmetin possesses significant analgesic properties, likely stemming from its anti-inflammatory and antioxidant effects. nih.govnih.gov
Given that this compound is a primary metabolite of diosmin, and is converted to diosmetin in the body, it is plausible that it contributes to the observed analgesic effects. However, further research is necessary to specifically delineate the anti-hyperalgesic profile of this compound itself.
Table 1: Research Findings on the Anti-hyperalgesic and Antinociceptive Properties of Diosmetin
| Model System | Compound Tested | Key Findings | Reference |
| UVB Radiation-Induced Sunburn in Mice | Diosmetin (topical) | Reduced mechanical allodynia and pain-related behaviors. | nih.gov |
| Spinal Nerve Ligation-Induced Neuropathic Pain in Mice | Diosmetin (oral) | Alleviated mechanical and thermal allodynia; modulated Keap1/Nrf2/NF-κB pathway. | nih.gov |
Allelopathic Activity Studies
Allelopathy refers to the chemical inhibition of one organism by another, due to the release of specific chemical compounds into the environment. In the context of plants, these allelochemicals can affect the growth and development of neighboring plants. The allelopathic potential of this compound has been investigated to understand its ecological role.
In a study involving the aquatic plant Lemna gibba (duckweed), the allelopathic effects of this compound were examined. The results indicated that at a concentration of 0.2mM, this compound did not exert any significant allelopathic activity. Specifically, there were no notable changes in the frond number, dry weight, or chlorophyll (B73375) concentration of Lemna gibba. This suggests that, at this concentration, this compound does not inhibit the growth of this particular plant species.
**Table 2: Allelopathic Effect of this compound on *Lemna gibba***
| Parameter | Concentration of this compound | Observed Effect |
| Frond Number | 0.2mM | No significant effect |
| Dry Weight | 0.2mM | No significant effect |
| Chlorophyll Concentration | 0.2mM | No significant effect |
Research on Multidrug Resistance Modulation
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. One of the key mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell. Flavonoids, including diosmetin and its derivatives, have been investigated for their potential to modulate MDR.
Research has shown that certain diosmetin derivatives can enhance the efficacy of chemotherapeutic drugs like doxorubicin (B1662922) in resistant cancer cell lines. This effect is believed to be, at least in part, due to the inhibition of P-glycoprotein activity. The ability of these compounds to modulate MDR appears to be influenced by their chemical structure and lipophilicity. While direct studies on this compound are not extensively documented in this context, the known activity of related flavonoids suggests a potential role. The general structure of flavonoids allows them to interact with the drug-binding sites on P-glycoprotein, thereby inhibiting its function and restoring the sensitivity of cancer cells to chemotherapy.
Table 3: Research on Flavonoids and Multidrug Resistance Modulation
| Compound/Class | Mechanism of Action | Effect |
| Diosmetin Derivatives | Inhibition of P-glycoprotein activity | Potential to overcome doxorubicin resistance in cancer cells. |
| Flavonoids (general) | Interaction with P-glycoprotein binding sites | Inhibition of P-glycoprotein function, potentially reversing multidrug resistance. |
Mechanistic Elucidation of Diosmetin 7 O Beta D Glucuronide S Biological Actions
Molecular Interactions and Binding Affinity Research
The efficacy of Diosmetin (B1670712) 7-O-beta-D-Glucuronide as a modulator of cellular processes begins with its ability to physically interact with and bind to specific protein targets. Molecular docking studies, which predict the binding orientation and affinity of a ligand to a protein, have been instrumental in identifying these interactions.
Research has demonstrated that Diosmetin 7-O-beta-D-Glucuronide exhibits a high binding affinity for the INF2 protein, a factor implicated in certain cancers. researchgate.net This interaction was further confirmed using a Cellular Thermal Shift Assay (CETSA), a method that verifies direct binding in a cellular environment. researchgate.net Additionally, molecular docking simulations have shown that a closely related compound, diosmetin-7-O-glucoside, binds effectively to key protein markers involved in endoplasmic reticulum (ER) stress and Src-dependent pathways, suggesting a direct mechanism for its influence on these cellular responses. nih.gov
Table 1: Molecular Docking and Binding Affinity of this compound and Related Compounds
| Compound | Target Protein/Pathway Marker | Method of Analysis | Key Finding | Source |
|---|---|---|---|---|
| This compound | INF2 Protein | Molecular Docking, Cellular Thermal Shift Assay (CETSA) | Demonstrated high binding affinity. | researchgate.net |
| Diosmetin-7-O-glucoside | ER Stress Markers | Molecular Docking | Showed effective binding to pathway markers. | nih.gov |
| Diosmetin-7-O-glucoside | Src Pathway Markers | Molecular Docking | Showed effective binding to pathway markers. | nih.gov |
Cellular Signaling Pathway Modulation
This compound exerts its biological effects by intervening in complex cellular signaling cascades. Its influence spans pathways controlling oxidative stress, inflammation, and cellular stress responses.
This compound is recognized as an antioxidant constituent. medchemexpress.com Its antioxidant effects, and those of its parent compound diosmin (B1670713), are linked to the modulation of pathways designed to protect cells from oxidative damage caused by reactive oxygen species (ROS). mdpi.com The antioxidant properties of flavonoids are often determined by their chemical structure, particularly the number and arrangement of hydroxyl groups. mdpi.com After conjugation, this compound possesses additional hydroxyl groups which may enhance its antioxidant capabilities. mdpi.com
While direct studies on this specific glucuronide are emerging, the aglycone, diosmetin, is known to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of protective enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. amrj.net
The compound has demonstrated significant anti-inflammatory activity. Studies using ex vivo human skin models have shown that Diosmetin-3-O-β-d-glucuronide, the primary metabolite of diosmin, can inhibit the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8). mdpi.com
Furthermore, research on a related form, Diosmetin-7-O-β-D-glucopyranoside, revealed it could reduce the production of key inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in virally infected cells. nih.gov This anti-inflammatory action is mechanistically linked to the inactivation of the glycolysis-mediated Nuclear Factor-kappa B (NF-κB) pathway. nih.gov The NF-κB signaling pathway is a primary target for the anti-inflammatory action of flavonoids, and its inhibition by diosmetin and its derivatives is a recurring finding in research. nih.govnih.gov In combination with other natural compounds, diosmetin-7-O-glucoside was also found to downregulate the expression of pro-inflammatory genes, including il-1β, tnf-α, and nf-кb. frontiersin.org
The endoplasmic reticulum (ER) is a critical organelle for protein folding, and its dysfunction leads to a state known as ER stress, which activates the Unfolded Protein Response (UPR). nih.gov The UPR is a signaling network aimed at restoring ER homeostasis, primarily through three sensor proteins: IRE1, PERK, and ATF6. nih.govkoreamed.org
Diosmetin-7-O-glucoside has been shown to ameliorate ER stress by modulating all three branches of the UPR. nih.gov This was evidenced by its ability to reduce the expression of key ER stress biomarkers, including glucose-regulated protein 78 (GRP78), also known as BiP, and C/EBP homologous protein (CHOP). nih.gov GRP78/BiP is a master regulator that, under stress, dissociates from the ER sensors to assist in protein folding, thereby activating the UPR pathways. koreamed.org The reduction of the pro-apoptotic factor CHOP indicates a protective effect against ER stress-induced cell death. nih.gov
Table 2: Modulation of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) by Diosmetin-7-O-glucoside
| UPR Pathway/Marker | Function | Effect of Diosmetin-7-O-glucoside | Source |
|---|---|---|---|
| General ER Stress | Cellular stress state caused by misfolded proteins. | Ameliorated | nih.gov |
| GRP78 (BiP) | Master regulator of UPR; chaperone protein. | Expression reduced | nih.gov |
| CHOP | Pro-apoptotic transcription factor induced by ER stress. | Expression reduced | nih.gov |
| Three UPR Branches (IRE1, PERK, ATF6) | Sensor pathways that initiate the UPR cascade. | Modulated | nih.gov |
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, and migration. Dysregulation of Src signaling is often implicated in disease pathology. Research has directly linked the actions of Diosmetin-7-O-glucoside to this pathway. Studies have shown that the compound can suppress the expression level of phosphorylated Src (p-Src), which is the active form of the kinase. nih.gov This inhibition of Src phosphorylation is a key part of the mechanism by which the compound regulates endothelial-mesenchymal transformation (EndMT), a process involved in cardiac fibrosis. nih.gov The regulation of EndMT through ER stress is believed to occur, at least in part, via these Src-dependent pathways. nih.gov
The modulation of ER stress by this compound has further downstream consequences for other critical signaling pathways. The ER stress sensor IRE1, when activated, is known to recruit other proteins that lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation and apoptosis. koreamed.org By modulating the IRE1 branch of the UPR, the compound can indirectly influence JNK signaling.
The AKT signaling pathway, which is central to cell survival and metabolism, is also a target. While direct evidence for the glucuronide is building, its aglycone, diosmetin, has been shown to attenuate the PI3K/Akt signaling pathway. amrj.netnih.gov This modulation is a key component of its anti-inflammatory and insulin-sensitizing effects. amrj.net Information regarding the direct modulation of the ERK pathway by this compound is less defined in the current literature.
p53/p21 Pathways
The biological activities of this compound are intrinsically linked to its metabolism. Upon administration, it is hydrolyzed to its aglycone, diosmetin, which is then absorbed and exerts systemic effects. Current research into the modulation of the p53/p21 pathway has focused primarily on this aglycone form.
Studies have demonstrated that diosmetin can induce apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53. In HepG2 human hepatoma cells, diosmetin treatment was found to trigger apoptosis by activating the p53 signaling pathway. nih.gov Further investigation revealed that this upregulation of p53 is mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway, suggesting a novel mechanism for diosmetin's anticancer activity. nih.gov While these findings highlight a potential mechanism of action, direct evidence specifically demonstrating the effect of this compound on the p53/p21 pathway is not yet established in the scientific literature.
Enzyme Inhibition Kinetics and Molecular Docking Studies (e.g., LDHA, α-Glucosidase, Aldose Reductase)
The interaction of this compound and its aglycone, diosmetin, with various enzymes has been a subject of significant research, revealing potential therapeutic applications.
Lactate Dehydrogenase A (LDHA)
LDHA is a critical enzyme in the metabolic processes of cancer cells. researchgate.net While direct inhibitory studies of this compound on LDHA are not currently available, research on structurally related flavonoids provides valuable insights. A comprehensive in vitro analysis of 17 flavonoids identified diosmetin (the aglycone) as a moderate inhibitor of LDHA. researchgate.netd-nb.info The same study also found that other flavonoid glucuronides, such as scutellarein-7-glucuronide and baicalein (B1667712) 7-O-β-D-glucuronide, demonstrated moderate inhibitory activity against LDHA, with IC50 values ranging from 33.007 to 86.643 µM. researchgate.netd-nb.info Furthermore, molecular docking analyses indicated that flavonoids interact strongly with the NADH binding site of LDHA via hydrophobic interactions and hydrogen bonds. researchgate.netd-nb.info
α-Glucosidase
α-Glucosidase inhibitors are recognized for their potential in managing postprandial hyperglycemia. nih.gov Diosmetin 7-O-glucuronide, isolated from Salvia species, has been shown to have an inhibitory effect on α-glucosidase, with an IC50 value comparable to the standard drug, acarbose. nih.gov
In-depth studies on the aglycone, diosmetin, have further elucidated the inhibitory mechanism. Kinetic analysis revealed that diosmetin acts as a reversible and noncompetitive inhibitor of α-glucosidase. nih.gov Spectroscopic and molecular docking investigations confirmed that diosmetin binds to α-glucosidase, inducing conformational changes in the enzyme's secondary structure and altering its microenvironment, which leads to a decrease in its catalytic activity. nih.gov
Table 1: α-Glucosidase Inhibition by Diosmetin
| Compound | IC50 Value (μmol L⁻¹) | Inhibition Type | Ki Value (mol L⁻¹) |
| Diosmetin | 18.380 ± 1.264 | Noncompetitive | (2.6 ± 0.04) ×10⁻⁴ |
Data derived from a study on the inhibitory mechanism of diosmetin on α-glucosidase. nih.gov
Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. mdpi.com The accumulation of its product, sorbitol, leads to osmotic stress and is implicated in the long-term complications of diabetes. mdpi.commdpi.com Consequently, inhibiting aldose reductase is a key therapeutic strategy. nih.gov While flavonoids as a class are being explored as potential aldose reductase inhibitors, specific enzyme inhibition kinetics and molecular docking studies for this compound against aldose reductase are not presently found in the reviewed literature. mdpi.comnih.gov
Gene Expression and Protein Regulation Studies
This compound has been shown to modulate the expression of several critical genes and proteins involved in various pathological processes.
In the context of cardiovascular disease, Diosmetin 7-O-beta-D-glucopyranoside (a synonym) has demonstrated a capacity to suppress cardiac fibrosis. nih.gov Its mechanism involves the regulation of endothelial-mesenchymal transformation (EndMT) and mitigating endoplasmic reticulum (ER) stress. nih.gov Studies have shown it significantly diminishes the accumulation of collagen I and collagen III . nih.gov Furthermore, it ameliorates ER stress by influencing protein biomarkers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP) . nih.gov A key finding from this research is the compound's ability to suppress the phosphorylation of Src , a critical signaling protein in these pathways. nih.gov Molecular docking results have corroborated these findings, showing that the compound binds effectively to markers of the ER stress and Src pathways. nih.gov
In the field of oncology, computer-based virtual screening has identified that this compound possesses a high affinity for the Inverted Formin 2 (INF2) protein . researchgate.net This interaction suggests a potential new therapeutic strategy for colorectal cancer, where INF2 is a relevant target. researchgate.net
Table 2: Regulation of Proteins and Genes by this compound
| Biological Process | Target Protein/Gene | Effect of Compound |
| Cardiac Fibrosis | Collagen I | Diminished accumulation nih.gov |
| Cardiac Fibrosis | Collagen III | Diminished accumulation nih.gov |
| Endoplasmic Reticulum Stress | GRP78 | Amelioration of stress nih.gov |
| Endoplasmic Reticulum Stress | CHOP | Amelioration of stress nih.gov |
| Endothelial-Mesenchymal Transformation | Src Phosphorylation | Suppression nih.gov |
| Colorectal Cancer | INF2 Protein | High binding affinity researchgate.net |
Structure Activity Relationship Sar of Diosmetin 7 O Beta D Glucuronide and Its Analogues
Influence of Glucuronidation at the 7-O Position on Biological Activity
Glucuronidation, the attachment of a glucuronic acid moiety, significantly alters the physicochemical properties and biological activity of flavonoids. nih.gov In the case of Diosmetin (B1670712) 7-O-beta-D-Glucuronide, the glucuronide group at the 7-O position generally increases the molecule's solubility in water. nih.gov This enhanced solubility can, in turn, affect its bioavailability and how it is transported and excreted in the body. nih.gov While glycosylation can sometimes decrease the bioactivity of flavonoids, this is not a universal rule, and the effect is often dependent on the specific compound and the biological system being studied. nih.govresearchgate.net For instance, some flavonoid glycosides have shown comparable or even greater activity in vivo compared to their aglycone forms. researchgate.net The position of glucuronidation is also a critical factor, influencing the antioxidant properties of the flavonoid. nih.gov
Impact of Hydroxyl Group Positions on Activity (e.g., C3, C5, C7, C3', C4')
The number and location of hydroxyl (-OH) groups on the flavonoid rings are paramount to their biological effects.
C3-OH Group: The presence of a hydroxyl group at the C3 position is often associated with significant antioxidant activity. acs.org However, some flavonoids lacking this group still exhibit biological activity. acs.org
C5 and C7-OH Groups: Hydroxyl groups at the C5 and C7 positions on the A-ring are also important. nih.gov For instance, hydroxyl substitutions at C5 and C7 have been linked to neuroprotective effects against oxidative stress. nih.gov In some contexts, however, OH groups at C5 and C7 are considered less critical for certain types of antioxidant activity compared to those on the B-ring. acs.org
B-Ring Hydroxylation (C3', C4'): The hydroxylation pattern on the B-ring is crucial for many biological activities, particularly antioxidant effects. nih.gov The presence of hydroxyl groups at the C3' and C4' positions often enhances the radical scavenging capacity of flavonoids. acs.org
Role of C2-C3 Double Bond in Flavonoid Activity
The double bond between carbons 2 and 3 in the C-ring is a key structural feature that influences the planarity and electronic properties of the flavonoid molecule. alliedacademies.orgalliedacademies.org
Enhanced Activity: This C2-C3 double bond, in conjugation with the 4-oxo group, is often critical for various biological activities, including inhibitory effects on certain enzymes like protein kinases. alliedacademies.orgalliedacademies.org Flavonoids possessing this feature, such as flavones and flavonols, tend to be more effective than their saturated counterparts (flavanones). alliedacademies.orgalliedacademies.org
Antiradical Activity: The influence of the C2-C3 double bond on antiradical activity can be complex and depends on the surrounding chemical environment (polarity of the solvent). nih.govbohrium.com In some cases, it enhances activity, while in others, it may weaken it. nih.govbohrium.com Theoretical studies suggest that this double bond has the most significant impact on the 3-OH group. nih.govbohrium.com
Effects of Methylation and Alkyl Chain Substitutions
Methylation, the addition of a methyl group, and the substitution with longer alkyl chains can significantly modify the biological profile of flavonoids.
Increased Lipophilicity and Bioavailability: Methylation generally increases the lipophilicity (fat-solubility) of flavonoids, which can enhance their transport across cell membranes and improve their metabolic stability and oral bioavailability. researchgate.netmdpi.com
Altered Cytotoxicity: Methylation can also influence the cytotoxic (cell-killing) effects of flavonoids. For instance, the methylation of hydroxyl groups has been shown to increase the anticancer capacity of some flavonoids. nih.gov Polymethoxylated flavonoids can be more potent inhibitors of tumor cell growth than their non-methylated counterparts. nih.gov The position of methylation is critical; for example, methylation at the 3'-position has been found to increase the in vitro cytotoxicity of flavonoids with an unsaturated C2-C3 bond. nih.gov
Alkyl Chain Substitutions: The addition of alkyl chains, such as hexyl chains, has been shown in some studies to enhance the anti-inflammatory activity of certain flavonoid derivatives. mdpi.com
Comparative Studies with Aglycone Diosmetin and Other Flavonoid Glucuronides
Comparing Diosmetin 7-O-beta-D-Glucuronide with its aglycone, diosmetin, and other flavonoid glucuronides provides valuable insights into structure-activity relationships.
Diosmetin vs. Diosmin (B1670713): A study comparing diosmin (a glycoside of diosmetin) and its aglycone, diosmetin, found that while both compounds could prevent fat accumulation and glucose intolerance in mice on a high-fat, high-sucrose diet, diosmin was more effective and also exhibited an antidyslipidemic effect. researchgate.net This suggests that the glycoside form may have superior in vivo activity in certain metabolic contexts.
Activity of Glucuronides: The metabolites of flavonoids, including their glucuronides, are often the biologically active forms in the body. For example, diosmetin-3-O-β-d-glucuronide, the main metabolite of diosmin, has demonstrated anti-inflammatory and antioxidant effects in ex vivo human skin models. nih.gov
Advanced Research Methodologies and in Vitro/in Vivo Models in Diosmetin 7 O Beta D Glucuronide Studies
In Vitro Cellular Models
In vitro cellular models are fundamental in the initial stages of research to understand the direct effects of Diosmetin (B1670712) 7-O-beta-D-glucuronide on specific cell types and biological processes. These models allow for controlled experimental conditions to study cellular responses, signaling pathways, and molecular interactions.
Cancer Cell Lines
A wide array of human cancer cell lines has been utilized to evaluate the anti-tumor properties of Diosmetin 7-O-beta-D-glucuronide and its aglycone, diosmetin. These studies have demonstrated inhibitory effects on cell proliferation and viability across various cancer types. For instance, diosmetin has shown cytotoxic activity against human colon cancer Colon205 cells mdpi.com. In colorectal cancer, this compound has been identified as a prominent inhibitor of Inverted Formin 2 (INF2), a protein associated with poor prognosis, and it selectively inhibits CRC cells with high INF2 expression while showing minimal toxicity to normal cells nih.gov.
The compound's precursor, diosmetin, has also demonstrated anti-cancer effects in several other cell lines, including prostate cancer (LNCaP, PC-3), leukemia (HL-60), liver cancer (SMMC-7721, HepG2), breast cancer (MCF-7), colon adenocarcinoma (SW480), lung cancer (A-549), and chronic myelogenous leukemia (K562, HEL) mdpi.commdpi.comscienceopen.comrsc.orgnih.gov. Diosmetin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines through different mechanisms, such as cell cycle arrest and modulation of signaling pathways like Akt and NF-κB mdpi.comscienceopen.comnih.govnih.gov.
| Cell Line | Cancer Type | Observed Effects of Diosmetin/Diosmetin 7-O-beta-D-Glucuronide |
|---|---|---|
| Colon205 | Colon Cancer | Cytotoxic activity mdpi.com |
| SW480, SW620 | Colorectal Cancer | Inhibition of cell proliferation and mobility; selective inhibition of INF2-high cells (this compound) nih.gov |
| LNCaP, PC-3 | Prostate Cancer | Inhibition of proliferation, induction of apoptosis and cell cycle arrest mdpi.com |
| HL-60 | Leukemia | Moderate cytotoxicity mdpi.com |
| SMMC-7721, HepG2 | Hepatocellular Carcinoma | Inhibition of metastasis, induction of apoptosis, inhibition of proliferation mdpi.commdpi.comnih.gov |
| MCF-7 | Breast Cancer | Moderate cytotoxicity, induction of apoptosis and senescence mdpi.comnih.gov |
| A-549, HCC827 | Lung Cancer | Inhibition of proliferation and colony formation mdpi.comscienceopen.com |
| K562, HEL | Chronic Myelogenous Leukemia | Data on specific effects of this compound in these cell lines is limited in the provided search results. |
Endothelial Cells
The effects of this compound and its related compounds on endothelial cells are critical for understanding their vasoprotective and cardiovascular benefits. Studies on primary cardiac microvascular endothelial cells (CMECs) have shown that Diosmetin 7-O-glucoside can suppress endothelial-mesenchymal transformation (EndMT), a process involved in cardiac fibrosis nih.gov. It was found to diminish the accumulation of collagen I and III, restore tube formation, and partially inhibit migration of CMECs nih.gov. Furthermore, diosmin (B1670713) and diosmetin have been shown to protect endothelial cells from oxidative stress by enhancing the activity of cellular antioxidant systems mdpi.com.
Macrophage Cell Lines
Macrophage cell lines, such as RAW264.7, are instrumental in studying the anti-inflammatory properties of this compound. While direct studies on the glucuronide are limited, research on its aglycone, diosmetin, has demonstrated significant anti-inflammatory effects. Diosmetin has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages by modulating signaling pathways like NF-κB and MAPKs nih.gov. Studies have also shown that diosmetin can reduce the expression of inflammatory proteins and attenuate pancreatic tissue injury in models of acute pancreatitis, with effects linked to the inhibition of NF-κB activation nih.gov. It is important to note that some studies indicate low cytotoxicity of Diosmetin-7-O-β-D-glucopyranoside in RAW264.7 cells medchemexpress.com.
Erythrocyte Hemolysis and Plasma Oxidation Assays
Erythrocyte hemolysis assays are used to evaluate the antioxidant capacity of compounds by measuring their ability to protect red blood cells from oxidative damage-induced hemolysis. The antioxidant effect of diosmetin has been demonstrated in an erythrocyte hemolysis assay, where it led to a decrease in the concentration of reactive oxygen species (ROS) nih.govmdpi.com. These assays provide insights into the compound's ability to protect cell membranes from oxidative stress. Plasma oxidation assays further assess the antioxidant potential by measuring the inhibition of lipid and protein oxidation in plasma.
Cellular Antioxidant Activity (CAA) Assays
The Cellular Antioxidant Activity (CAA) assay is a method that measures the antioxidant activity of a compound within a cellular environment, offering a more biologically relevant perspective than traditional chemical antioxidant assays nih.gov. This assay quantifies the ability of a compound to prevent the formation of a fluorescent probe by peroxyl radicals within cells like human hepatocarcinoma HepG2 cells nih.gov. This compound is recognized as a natural antioxidant constituent found in plants like Luffa cylindrical medchemexpress.com. While specific CAA data for this compound is not detailed in the provided results, the known antioxidant properties of flavonoids suggest its potential activity in such assays biosynth.comlabshake.com.
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for identifying the specific molecular targets of this compound and its aglycone. These assays have revealed inhibitory effects on various enzymes involved in inflammation, cancer, and drug metabolism. For instance, diosmetin has been investigated for its potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov.
Furthermore, studies have explored the impact of flavonoids on UDP-glucuronosyltransferases (UGTs), enzymes critical for the metabolism and elimination of many drugs and endogenous compounds thieme-connect.comthieme-connect.com. It has been shown that UGT1A1, UGT1A6, and UGT1A9 are the main contributors to the glucuronidation of diosmetin in the liver nih.gov. Specifically, UGT1A6 and UGT1A9 are responsible for the formation of Diosmetin-7-O-glucuronide and Diosmetin-3'-O-glucuronide, respectively nih.gov. Some flavonoids have been shown to inhibit UGT1A1 activity, which could lead to potential drug interactions helsinki.fi.
| Enzyme | Biological Role | Observed Effects of Diosmetin/Related Compounds |
|---|---|---|
| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Neurotransmitter metabolism | Investigated for potential inhibition by diosmetin nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Drug and xenobiotic metabolism | Diosmetin is a substrate for UGT1A1, UGT1A6, and UGT1A9. Some flavonoids inhibit UGT1A1 activity thieme-connect.comnih.govhelsinki.fi |
Ex Vivo Tissue Models (e.g., Human Skin Explants)
Currently, direct studies investigating the effects of this compound using ex vivo human skin explants have not been identified in the available research. However, this methodology has been effectively used to study its isomer, diosmetin-3-O-β-d-glucuronide, which is the major metabolite of diosmin. mdpi.comresearchgate.net These studies provide a valuable framework for how this compound could be investigated.
In these models, human skin samples are kept alive in an organ culture system. mdpi.com This allows for the study of the compound's effects in a setting that closely resembles the systemic administration in humans. mdpi.com For instance, when studying diosmetin-3-O-β-d-glucuronide, explants were exposed to inflammatory or oxidative stressors like substance P or UVB radiation, respectively. mdpi.comresearchgate.net Researchers then measured key biomarkers to assess the compound's activity. mdpi.comresearchgate.net
Key findings for the related compound, diosmetin-3-O-β-d-glucuronide, in this model include:
Anti-inflammatory Effects : A significant, concentration-dependent decrease in the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) was observed in substance-P-exposed explants. mdpi.comresearchgate.net
Vasoconstrictive Properties : The compound reduced the proportion of dilated capillaries and their mean luminal cross-sectional area. researchgate.net
Antioxidant Activity : In UVB-irradiated skin fragments, it led to a significant decrease in hydrogen peroxide production and a reduction in cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are a form of DNA damage caused by UV light. mdpi.comresearchgate.net
These studies on a closely related metabolite highlight the utility of the human skin explant model for examining the anti-inflammatory and antioxidant properties of diosmetin glucuronides. mdpi.com
In Vivo Animal Models
In vivo animal models are indispensable for understanding the systemic effects and therapeutic potential of compounds in a living organism. While research specifically on this compound is nascent in some areas, studies on its precursor (aglycone) diosmetin and related glycosides provide insight into the biological pathways it may influence.
Direct research on this compound in rodent models of cardiac fibrosis is limited. However, studies have been conducted on the closely related compound, diosmetin-7-O-β-D-glucopyranoside, which differs in the attached sugar moiety. In a model where cardiac fibrosis was induced in mice using isoprenaline (ISO), diosmetin-7-O-glucoside was shown to suppress the condition. nih.gov The study found that this compound reduced the levels of endothelial-mesenchymal transformation (EndMT) and endoplasmic reticulum (ER) stress in the heart tissue of the mice. nih.gov It also diminished the accumulation of collagen I and collagen III, key components of fibrotic tissue. nih.gov
While specific studies on this compound in lipopolysaccharide (LPS)-treated rat models are not prominent, research on the aglycone, diosmetin, has demonstrated significant anti-inflammatory properties in such models. nih.gov LPS, a component of Gram-negative bacteria, is a potent inducer of inflammation. nih.gov In murine models of endotoxin-induced acute hepatic failure, pretreatment with diosmetin was found to inhibit key inflammatory signaling pathways, including NF-κB and MAPK. nih.gov Similarly, a related compound, diosmetin-7-O-β-D-glucopyranoside, has been shown to have potent in vivo anti-inflammatory activities in a mouse model of SARS-CoV-2-induced acute pneumonia. medchemexpress.com It improved inflammatory cell infiltration and decreased the levels of inflammatory cytokines. medchemexpress.com
The most direct in vivo evidence for the activity of this compound comes from cancer research. Studies have identified it as a promising therapeutic agent for colorectal cancer (CRC). nih.govresearchgate.net Research has shown that the protein Inverted Formin 2 (INF2) is a specific biomarker for CRC and is associated with a poor prognosis. nih.gov this compound was identified as a prominent inhibitor of INF2. nih.gov In vivo experiments, likely utilizing cancer xenograft models where human cancer cells are implanted into immunodeficient mice, demonstrated that the knockdown of INF2 significantly reduced the proliferation of SW480 human colorectal cancer cells. nih.gov This suggests that by inhibiting INF2, this compound could suppress tumor growth. nih.govresearchgate.net The compound was noted for exhibiting minimal toxicity to normal cells, highlighting its potential as a targeted therapeutic agent. nih.gov
| Model System | Target Compound | Key Findings | Associated Protein Target | Reference |
|---|---|---|---|---|
| Colorectal Cancer (in vivo) | This compound | Identified as a prominent inhibitor of INF2-high CRC cells with minimal toxicity. Knockdown of the target protein (INF2) reduced cancer cell proliferation in vivo. | INF2 (Inverted Formin 2) | nih.gov |
| Human Colon Cancer Xenografts (Nude Mice) | Diosmetin (Aglycone) | Inhibited tumor growth rate and reduced tumor weight. Induced apoptosis via overexpression of Bax and inhibition of Bcl-2. | Bax, Bcl-2 | nih.gov |
Investigations into the cardioprotective effects in myocardial infarction (MI) models have primarily focused on diosmetin, the aglycone of this compound. In a rat model of MI induced by isoproterenol, diosmetin demonstrated a significant cardioprotective effect. nih.govnih.gov Pre-administration of diosmetin preserved myocardial tissue and prevented pathological changes initiated by the isoproterenol injection. nih.govmdpi.com It was shown to decrease oxidative stress and reduce myocardial apoptosis. nih.govnih.gov The administration of diosmetin led to ameliorative effects on key cardiac injury biomarkers, including creatine kinase-MB (CK‐MB) and cardiac troponin I (cTnI). nih.gov
Computational and Structural Biology Approaches
Computational methods, particularly molecular docking, are crucial for identifying and characterizing the interaction between small molecules like this compound and their protein targets. This approach predicts the binding affinity and orientation of a ligand to a protein, offering insights into its mechanism of action.
Research has successfully used these methods to identify this compound as a potent inhibitor of the INF2 protein, which is upregulated in colorectal cancer. nih.gov Computational docking studies revealed that the compound had a high affinity for the INF2 protein, suggesting a strong and specific binding interaction. nih.gov This in silico finding was foundational for the subsequent in vitro and in vivo studies that confirmed its potential as a targeted cancer therapy. nih.govresearchgate.net
Molecular docking has also been employed for related compounds. For example, studies showed that diosmetin-7-O-glucoside bound well to markers of the ER stress and Src pathways, which is relevant to its role in mitigating cardiac fibrosis. nih.gov Similarly, the aglycone diosmetin has been analyzed via in silico methods, showing a high binding affinity for proteins implicated in prostate cancer, such as CDKN2. nih.gov
| Compound | Protein Target | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| This compound | INF2 | Computational Docking | Demonstrated high binding affinity, identifying it as a prominent inhibitor. | nih.gov |
| Diosmetin-7-O-glucoside | ER Stress & Src Pathway Markers | Molecular Docking | Showed good binding to markers involved in cardiac fibrosis. | nih.gov |
| Diosmetin (Aglycone) | CDKN2 | Molecular Docking, Molecular Dynamics Simulation | Exhibited high binding affinity and stability, suggesting potential against prostate cancer. | nih.gov |
| Diosmetin (Aglycone) | EGFR, AKT1, GSK3B (COVID-19/Breast Cancer) | Molecular Docking | Showed excellent binding with core target proteins. | frontiersin.org |
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in virtual screening and rational drug design, allowing researchers to model the interaction between a ligand, such as this compound, and a protein target at the atomic level.
Detailed research has utilized molecular docking to investigate the potential antibacterial activity of this compound. In one study, the compound was docked against the active site of the peptide deformylase enzyme, a crucial enzyme for bacterial survival in pathogens like S. aureus and E. coli. The results demonstrated that this compound exhibited a strong binding affinity for this enzyme. researchgate.net
The binding affinity score, which indicates the strength of the interaction, was reported to be -9.4 kcal/mol. researchgate.net This was the lowest (and therefore strongest) binding affinity among several active compounds extracted from Avicennia marina leaves, suggesting a significant potential for inhibiting the enzyme's function. researchgate.net For comparison, the positive control used in the study, gentamicin, had a binding affinity of -5.9 kcal/mol toward the same enzyme. researchgate.net This strong, computationally predicted interaction highlights this compound as a candidate for further investigation as an antibacterial agent.
Table 1: Molecular Docking Results for this compound
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| This compound | Peptide Deformylase | -9.4 | researchgate.net |
| Pectolinarigenin (for comparison) | Peptide Deformylase | -8.2 | researchgate.net |
| Kaempferol (for comparison) | Peptide Deformylase | -7.8 | researchgate.net |
| Gentamicin (Positive Control) | Peptide Deformylase | -5.9 | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often employed after molecular docking to validate the stability of a predicted ligand-protein complex. By simulating the complex in a dynamic, solvated environment that mimics physiological conditions, researchers can assess how the interactions evolve, providing a more accurate picture of the binding stability.
This methodology allows for the evaluation of the structural persistence and variations of the protein-ligand complex. For instance, a typical MD simulation run for a flavonoid compound might last for 100 nanoseconds to observe the conformational changes and ensure the ligand remains securely bound within the target's active site.
While molecular dynamics simulations have been conducted on the parent compound, diosmetin, to evaluate its binding stability with targets like the Cyclin-Dependent Kinase Inhibitor 2A (CDKN2), specific MD simulation studies focusing solely on this compound were not identified in the surveyed literature. The application of this methodology would be a valuable next step to confirm the stability of the interactions predicted by docking studies, such as that with the peptide deformylase enzyme, and to further understand the dynamic behavior of the this compound-protein complex.
Therapeutic Potential and Future Research Directions for Diosmetin 7 O Beta D Glucuronide
Role in Cardiovascular Health and Disease Management
The potential of Diosmetin (B1670712) 7-O-beta-D-Glucuronide in managing cardiovascular diseases is a promising area of research. Studies have shown its therapeutic application in conditions like cardiac fibrosis, which is a key pathological change in many end-stage cardiovascular diseases. biorxiv.org
One of the primary mechanisms identified is its ability to suppress endothelial-mesenchymal transformation (EndMT), a process implicated in cardiac fibrosis. biorxiv.org Research using mouse models with isoprenaline-induced cardiac fibrosis demonstrated that Diosmetin 7-O-beta-D-Glucuronide treatment led to a reduction in EndMT and endoplasmic reticulum (ER) stress in the heart. biorxiv.org In studies on primary cardiac microvascular endothelial cells, the compound effectively regulated EndMT, reduced the accumulation of collagen I and collagen III, and restored tube formation capabilities. biorxiv.org This therapeutic effect appears to be mediated, at least in part, through the suppression of Src phosphorylation, a key signaling pathway. biorxiv.org
Furthermore, research into a combination of compounds including a related glucoside, diosmetin-7-O-glucopyranoside, has shown significant anti-thrombotic activity in zebrafish models. scialert.net This combination was found to alleviate arachidonic acid-induced thrombosis by inhibiting the inflammatory reaction and the coagulation cascade. scialert.net Specifically, it improved the abnormal expression of genes involved in coagulation, such as f2, fga, fgb, and vwf. scialert.net While this study used a combination of substances, it points to the potential contribution of diosmetin glycosides to antithrombotic effects.
The parent compound, diosmin (B1670713), has a long history of use as a phlebotonic medicine for chronic venous insufficiency (CVI), which includes conditions like varicose veins and hemorrhoids. nih.gov The major metabolite of diosmin, diosmetin-3-O-β-d-glucuronide, has been shown to have anti-inflammatory and antioxidant effects that are relevant to the pathophysiology of CVI. nih.gov These findings for a closely related metabolite underscore the potential for this compound to play a protective role in the vascular system.
Potential in Anti-inflammatory and Oxidative Stress-Related Therapies
This compound is recognized as a potent antioxidant. mdpi.comnih.gov Its therapeutic potential is strongly linked to its ability to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases.
The anti-inflammatory properties of the aglycone, diosmetin, are well-documented, showing inhibition of key inflammatory mediators. nih.govfrontiersin.org Studies on rat splenocytes demonstrated that diosmetin significantly reduces the protein levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are pro-inflammatory enzymes. frontiersin.org The primary mechanism often involves the modulation of the nuclear factor-κB (NF-κB) signaling pathway. frontiersin.org
A study on a combination therapy including diosmetin-7-O-glucopyranoside also highlighted its anti-inflammatory action by showing it could inhibit the expression of pro-inflammatory genes such as il-1β, tnf-α, and nf-кb. scialert.net Furthermore, research on cardiac fibrosis has linked the therapeutic effects of this compound to the amelioration of endoplasmic reticulum (ER) stress. biorxiv.org It was shown to reduce the expression of ER stress biomarkers like glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). biorxiv.org
Although some studies focus on the aglycone (diosmetin) or other closely related glucuronides, their findings are highly relevant. For instance, diosmetin-3-O-β-d-glucuronide, the main metabolite of diosmin, has been shown in ex vivo human skin models to significantly decrease the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) and reduce the production of hydrogen peroxide, a marker of oxidative stress. nih.govmdpi.com This suggests a protective role against inflammatory and oxidative processes affecting the vascular system. nih.gov
Applications in Metabolic Disorder Research
Research into the applications of this compound in metabolic disorders is an emerging field. While direct studies on this specific glucuronide are limited, investigations into its parent compound, diosmetin, provide a strong rationale for its potential role.
Diosmetin has been shown to protect against obesity and metabolic dysfunctions in mouse models. frontiersin.org The mechanism appears to involve the activation of adipose estrogen receptors, suggesting a role in regulating fat metabolism. frontiersin.org Given that this compound is a key metabolite of diosmin, it is plausible that it contributes to these observed effects after the parent compound is metabolized in the body. The classification of this compound under the research field of "Metabolic Disease" further supports its relevance in this area. mdpi.com
The potential to modulate metabolic pathways, combined with its known anti-inflammatory and antioxidant properties, positions this compound as a candidate for further investigation in the context of metabolic syndrome, non-alcoholic fatty liver disease, and other related conditions.
Implications for Cancer Therapeutics
A significant and recent area of discovery for this compound is its potential as a targeted agent in cancer therapy. Groundbreaking research has identified it as a potent and selective inhibitor for specific cancer types.
Notably, a 2025 study identified Inverted Formin 2 (INF2) as a specific biomarker for colorectal cancer (CRC) that is associated with poor prognosis. Through computer-based virtual screening and subsequent experimental validation, this compound was identified as a prominent inhibitor of INF2. The compound demonstrated a high affinity for the INF2 protein and was shown to selectively inhibit the proliferation and mobility of CRC cells that have high levels of INF2 expression. A crucial finding was its minimal toxicity toward normal cells, highlighting its potential as a targeted therapeutic agent with a favorable safety profile.
While research on the glucuronide is highly specific, studies on its aglycone, diosmetin, also show anti-cancer promise across different cancer types. Bioinformatics and network pharmacology studies have suggested that diosmetin can inhibit inflammation and enhance immune function in the context of breast cancer. In thyroid cancer cell lines (CAL-62 and BHT-101), diosmetin was found to decrease cell viability and induce apoptosis, or programmed cell death, through mechanisms involving oxidative stress.
These findings collectively suggest that this compound and its related compounds have significant potential in oncology, particularly in the development of targeted therapies for cancers like CRC.
| Compound | Cancer Type | Model/System | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Colorectal Cancer (CRC) | CRC cells (in vitro), Virtual Screening | Identified as a potent inhibitor of INF2 protein; selectively inhibits INF2-high CRC cells with minimal toxicity to normal cells. | |
| Diosmetin (Aglycone) | Thyroid Cancer | CAL-62 and BHT-101 cell lines | Decreased cell viability and induced apoptosis via oxidative stress. | |
| Diosmetin (Aglycone) | Breast Cancer | Bioinformatics analysis | Inhibited inflammation and enhanced immune function, suggesting a role in regulating the tumor microenvironment. |
Prospects in Neuroprotection and Hepatoprotection
While direct research on this compound for neuroprotection and hepatoprotection is still in its early stages, studies on its aglycone, diosmetin, reveal significant potential in these areas. Since the glucuronide is a major metabolite, these findings provide a strong foundation for future investigations.
Neuroprotection: Diosmetin has demonstrated neuroprotective effects in various experimental models. It has been shown to mitigate cognitive and memory impairment in mice subjected to chronic stress by increasing the antioxidant capacity of hippocampal tissue and serum. mdpi.com In a model of Alzheimer's disease, diosmetin protected neuroblastoma cells from injury induced by advanced glycation end products (AGEs) by reducing oxidative stress and suppressing endoplasmic reticulum (ER) stress-mediated apoptosis. nih.gov Further research indicates that diosmetin has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are targets in Alzheimer's disease therapy. In the context of intracerebral hemorrhage, a diosmetin-loaded liposome (B1194612) formulation was found to reduce neuroinflammation by modulating microglial polarization. frontiersin.org
Hepatoprotection: The liver-protective effects of diosmetin are also notable. In a rat model of thioacetamide-induced liver injury, diosmetin was shown to decrease hepatotoxicity by reducing oxidative stress, inflammation, and apoptosis. It ameliorated alterations in inflammatory biomarkers like IL-6, IL-1β, and TNF-α. Other studies have found that diosmetin can protect hepatocytes from cellular damage caused by toxins and iron accumulation. mdpi.com Research on diosmin, the parent compound of diosmetin, further supports these hepatoprotective effects, showing its ability to combat inflammation, oxidative stress, and fibrosis in various models of liver disease. scialert.netnih.gov One study showed diosmetin treatment could restrict liver inflammation by reducing liver sinusoidal endothelial cell (LSEC) dysfunction. biorxiv.org
These promising results for diosmetin suggest that its metabolite, this compound, is a worthy candidate for further research into therapies for neurological and liver diseases.
Development as a Nutraceutical or Adjunct Therapy
The potential of this compound extends to its development as a nutraceutical or an adjunct therapy, largely due to its natural origins and favorable bioavailability.
A significant advantage of this compound is its high gastrointestinal absorption in humans, as indicated by bioavailability analyses. This is a critical factor for the efficacy of any orally administered compound. The development of nutraceuticals often faces the challenge of poor bioavailability of the active components. The parent flavonoid, diosmetin, for example, has low hydrophobicity, which can limit its absorption. frontiersin.org Therefore, the fact that its glucuronidated form is readily absorbed is a significant asset.
The development of advanced formulations to enhance the bioavailability of related compounds is already an active area of research. For instance, creating a cyclodextrin (B1172386) inclusion complex for diosmetin-7-glucoside was shown to dramatically increase its bioavailability in rats compared to its parent compound, diosmin. nih.gov This highlights a promising strategy that could also be applied to this compound to optimize its delivery and efficacy.
Given its roles in cardiovascular health, inflammation, and metabolic regulation, this compound could be formulated as a dietary supplement to support vascular health or as an adjunct therapy to complement conventional treatments for chronic inflammatory conditions or metabolic disorders. Its targeted action against cancer cells also opens the possibility of its use in combination with standard cancer therapies.
Clinical Research Considerations and Gaps
Despite the promising preclinical data, there are notable gaps in the clinical research of this compound. A significant portion of the existing research has been conducted in vitro or in animal models, and many studies have focused on the aglycone, diosmetin, rather than the glucuronide itself.
One of the most significant limitations is the scarcity of direct human clinical trials. nih.gov While preclinical results for the anti-inflammatory and antioxidant effects are strong, their translation to human health requires rigorous clinical investigation. nih.gov Researchers have explicitly stated that very few articles have been published specifically on Diosmetin 7-O-beta-D-glucuronopyranoside, indicating that the field is still in its infancy.
Future research should prioritize well-designed clinical trials to evaluate the efficacy and safety of this compound for the conditions identified in preclinical studies, such as chronic venous disease, metabolic disorders, and as a targeted agent in colorectal cancer. nih.gov
Another research gap is the need for a more comprehensive understanding of its metabolic profile. One study noted the limitation of not having a full analysis of all plasma metabolites after administration, which is necessary to fully understand the mechanisms of bioavailability and physiological effects. nih.gov Further pharmacokinetic and pharmacodynamic studies in humans are essential to determine optimal administration strategies and to confirm its mechanism of action in the body. The identification of this compound as a promising therapeutic agent for CRC makes the progression to clinical studies a critical next step.
Novel Delivery Systems Research
The inherent biopharmaceutical properties of Diosmetin and its metabolites, including this compound, such as low aqueous solubility, can limit their bioavailability and therapeutic efficacy. To overcome these limitations, research has increasingly focused on the development of novel delivery systems designed to enhance solubility, improve absorption, and control the release of these flavonoid compounds. These advanced formulations are critical for translating the documented in vitro biological activities of this compound into tangible clinical benefits.
One of the most promising strategies involves the use of cyclodextrin inclusion complexes. oup.com Cyclodextrins are cyclic oligosaccharides capable of forming host-guest complexes with poorly soluble molecules, effectively increasing their solubility and bioavailability. oup.com A notable study investigated the pharmacokinetic profile of a diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) inclusion complex in Sprague-Dawley rats and compared it to its parent compound, diosmin. oup.comresearchgate.net The formation of the DIOSG-CD inclusion complex resulted in a dramatic improvement in solubility. oup.comresearchgate.net Specifically, the solubility of the complex was found to be approximately 2,400-fold higher than that of diosmetin-7-glucoside and 5,650-fold higher than that of diosmin in water. oup.comresearchgate.net
This enhanced solubility translated into significantly improved pharmacokinetic parameters following oral administration. oup.com The plasma levels of total diosmetin metabolites, which include the glucuronide and sulfated conjugates, were measured. oup.comresearchgate.net The results, as detailed in the table below, showed a substantial increase in bioavailability for the DIOSG-CD formulation. oup.com
Pharmacokinetic Parameters of Diosmetin Metabolites After Oral Administration in Rats
| Parameter | Diosmin (DSN) Administration | Diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) Administration | Fold Increase |
|---|---|---|---|
| AUC₀₋₂₄ (µM·h) | 0.03 ± 0.01 | 24.01 ± 2.87 | ~800x |
| Cₘₐₓ (µM) | 0.01 ± 0.00 | 3.98 ± 0.44 | ~400x |
| Tₘₐₓ (h) | 7.0 ± 1.0 | 1.0 ± 0.0 | - |
Data derived from a study in Sprague-Dawley rats. AUC₀₋₂₄ represents the area under the plasma concentration-time curve from 0 to 24 hours. Cₘₐₓ is the maximum plasma concentration. Tₘₐₓ is the time to reach maximum plasma concentration. oup.com
The area under the curve (AUC), a key indicator of total drug exposure, was approximately 800-fold higher for the DIOSG-CD group compared to the diosmin group. oup.comresearchgate.net Furthermore, the maximum plasma concentration (Cₘₐₓ) was about 400 times higher, and it was reached much faster (1 hour for DIOSG-CD vs. 7 hours for diosmin). oup.com These findings underscore the potential of cyclodextrin-based delivery systems to significantly enhance the oral bioavailability of diosmetin and its subsequent metabolites like this compound. nih.gov
In addition to cyclodextrins, other advanced delivery platforms are being explored for flavonoids. Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another promising approach for improving the delivery of poorly soluble compounds like diosmetin. nih.govmdpi.com Although specific research on liposomal formulations of this compound is limited, the technology is well-established for enhancing the bioavailability of other flavonoids. nih.govnih.gov Polymeric systems, including nanoparticles and hydrogels, also offer versatile platforms for the controlled release of flavonoids, protecting them from degradation and enabling targeted delivery. nih.govsigmaaldrich.com These polymer-based systems can be engineered from both natural and synthetic polymers to achieve desired release kinetics and improve therapeutic outcomes. nih.gov
Further research into these novel delivery systems is warranted to fully exploit the therapeutic potential of this compound. Future studies may focus on optimizing formulation parameters, evaluating long-term stability, and conducting preclinical and clinical trials to confirm the enhanced bioavailability and efficacy of these advanced formulations in humans.
Conclusion and Scholarly Outlook
Summary of Current Research Findings
Diosmetin (B1670712) 7-O-beta-D-glucuronide is a significant metabolite of the flavonoid diosmin (B1670713). Following oral ingestion, diosmin is hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed and rapidly converted into glucuronide conjugates. Among these, diosmetin-3-O-β-d-glucuronide has been identified as a major circulating metabolite. mdpi.com Research has highlighted that diosmetin 7-O-beta-D-glucuronide itself is a constituent of certain plants, such as the fruits of Luffa cylindrica, and has demonstrated antioxidant properties. medchemexpress.commedchemexpress.com
Recent studies have begun to elucidate the specific biological activities of diosmetin glucuronides, moving beyond the effects of the parent compound diosmin. For instance, diosmetin-3-O-β-d-glucuronide has shown both anti-inflammatory and antioxidant effects in human skin explant models. mdpi.com It was found to decrease the secretion of the pro-inflammatory cytokine interleukin-8 (IL-8) and reduce capillary dilation, indicating a vasoconstrictive effect. mdpi.com Furthermore, it significantly lowered the production of hydrogen peroxide and the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) in UVB-irradiated skin, demonstrating a protective role against oxidative stress. mdpi.com
In the context of cardiovascular health, a related compound, diosmetin-7-O-β-D-glucopyranoside, has been shown to suppress endothelial-mesenchymal transformation (EndMT), a process involved in cardiac fibrosis. nih.gov This effect is thought to be mediated through the regulation of endoplasmic reticulum (ER) stress and the Src signaling pathway. nih.gov Studies have also explored its potential in cancer therapy. For example, this compound has been identified as a potential inhibitor of Inverted Formin 2 (INF2), a protein associated with poor prognosis in colorectal cancer. nih.gov This suggests a targeted therapeutic potential for this compound in INF2-high tumors. nih.gov Additionally, diosmetin-7-O-β-D-glucopyranoside has demonstrated antiviral activity against SARS-CoV-2 by inhibiting viral replication and promoting a shift in macrophage polarization towards an anti-inflammatory M2 phenotype. nih.gov
The bioavailability of diosmetin and its glycosides has also been a subject of investigation. The low aqueous solubility of diosmin and diosmetin can limit their therapeutic efficacy. To address this, researchers have explored the use of cyclodextrin (B1172386) inclusion complexes to enhance the bioavailability of diosmetin-7-glucoside. oup.com
Unanswered Questions and Research Challenges
Despite the promising findings, several questions and challenges remain in the research of this compound and its related compounds. A primary challenge is to fully delineate the specific contributions of the glucuronide metabolite versus its parent compounds, diosmin and diosmetin, to the observed pharmacological effects in vivo. While diosmetin-3-O-β-d-glucuronide is a major metabolite, the precise bioactivities and potencies of other glucuronide and sulfate (B86663) conjugates are not as well understood.
Further research is needed to:
Establish a comprehensive pharmacokinetic profile: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound specifically. This includes identifying the transporters involved in its cellular uptake and efflux.
Elucidate mechanisms of action: While some signaling pathways have been implicated, such as the Src pathway in cardiac fibrosis and INF2 inhibition in colorectal cancer, the complete molecular mechanisms underlying the various biological activities of this compound are yet to be fully uncovered. nih.govnih.gov
Investigate the full spectrum of biological activity: The current research has focused on antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. mdpi.commedchemexpress.comnih.govnih.gov However, the potential of this compound in other therapeutic areas remains largely unexplored.
Address bioavailability issues: While cyclodextrin formulations have shown promise for improving the solubility and bioavailability of related compounds, more research is needed to develop effective delivery systems for this compound to enhance its therapeutic potential. oup.comnih.gov
Standardize research materials: Ensuring the purity and proper identification of the specific glucuronide isomer used in studies is crucial for the reproducibility and comparability of research findings.
Emerging Trends and Interdisciplinary Research Opportunities
The study of this compound is poised for significant advancements through emerging trends and interdisciplinary collaborations. The increasing focus on the bioactivity of flavonoid metabolites, rather than just their parent glycosides, represents a major shift in the field of nutritional and pharmaceutical science.
Emerging research opportunities include:
Metabolomics and Systems Biology: Advanced analytical techniques can be employed to create a comprehensive map of diosmin metabolism in humans, identifying all major and minor metabolites and their dynamic changes over time. Integrating this data with systems biology approaches can help to predict the biological effects of these metabolites and their interactions with cellular networks.
Target Identification and Drug Discovery: The identification of specific molecular targets, such as INF2 in colorectal cancer, opens up new avenues for rational drug design and development. nih.gov High-throughput screening of natural product libraries and computational docking studies can help identify other potential protein targets for this compound.
Nutrigenomics and Personalized Medicine: Investigating how genetic variations in metabolic enzymes and drug transporters influence the bioavailability and efficacy of this compound could lead to personalized nutritional and therapeutic strategies.
Microbiome Research: The gut microbiome plays a crucial role in the initial hydrolysis of diosmin to diosmetin. mdpi.com Interdisciplinary research involving microbiology and pharmacology could explore how the composition of the gut microbiota influences the production of bioactive metabolites like this compound and, consequently, the health outcomes.
Advanced Drug Delivery Systems: Collaborations between material scientists and pharmacologists can lead to the development of novel nanoparticle-based or other advanced delivery systems to overcome the solubility and bioavailability challenges associated with this class of compounds. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying DiosMetin 7-O-β-D-Glucuronide in biological matrices?
Researchers should employ liquid chromatography-mass spectrometry (LC-MS) with enzymatic hydrolysis to deconjugate glucuronides. For example:
- Plasma/urine samples are treated with glucuronidase (e.g., from bovine liver) to hydrolyze conjugates, followed by LC-MS analysis using synthetic standards for calibration .
- Validation parameters (precision, accuracy, linearity) must meet FDA/EMA guidelines, with limits of detection (LOD) typically ≤1 ng/mL in human plasma .
Q. How is DiosMetin 7-O-β-D-Glucuronide synthesized for use as a reference standard?
Synthesis involves glycosidation-anomerisation using 6,1-anhydroglucopyranuronic acid and SnCl₄ as a promoter. Key steps include:
- Selective 7-deacetylation of acetylated precursors (e.g., 4',7-di-O-acetyldaidzein) .
- Purification via reverse-phase HPLC, with structural confirmation by NMR and high-resolution MS .
Q. What in vitro models are suitable for studying the antioxidant activity of DiosMetin 7-O-β-D-Glucuronide?
- Use cell-free assays (e.g., DPPH radical scavenging, FRAP) to measure direct antioxidant capacity.
- In cellular models (e.g., RAW 264.7 macrophages), assess ROS suppression via fluorescence probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. How do researchers resolve contradictions in identifying the major circulating metabolite of diosmin?
Early studies reported Diosmetin 3-O-glucuronide as the primary metabolite , while later work identified 7-O- and 3'-O-glucuronides in hepatic models . To reconcile this:
- Apply ion mobility spectrometry (IMS)-MS/MS to separate isobaric glucuronides based on collision cross-section differences .
- Validate findings using recombinant UDP-glucuronosyltransferases (UGTs) to confirm regioselectivity .
Q. What experimental designs are used to study the anti-inflammatory mechanisms of DiosMetin 7-O-β-D-Glucuronide in osteoarthritis (OA)?
- In vitro : Treat IL-1β-stimulated chondrocytes and measure NF-κB/Nrf2 pathway modulation via Western blot (e.g., p-p65, HO-1) .
- In vivo : Use destabilization of the medial meniscus (DMM) mouse models, with histological scoring (OARSI criteria) to quantify cartilage degradation .
Q. How does BCRP-mediated excretion influence the pharmacokinetics of DiosMetin glucuronides?
- Conduct transwell assays with BCRP-overexpressing cell lines (e.g., MDCK-II) to measure apical efflux of glucuronides .
- Compare plasma AUC values in wild-type vs. BCRP-knockout mice to quantify transporter impact .
Q. What strategies mitigate the first-pass metabolism of DiosMetin glucuronides in oral dosing studies?
- Co-administer UGT inhibitors (e.g., saccharolactone) in preclinical models to reduce intestinal/hepatic glucuronidation .
- Explore prodrug formulations (e.g., diosmin) that hydrolyze to diosmetin post-absorption .
Methodological Challenges & Solutions
Q. How are isobaric glucuronide metabolites differentiated in complex biological samples?
- IMS-MS/MS separates isomers using differential mobility (e.g., Diosmetin 3-O- vs. 7-O-glucuronide) .
- Synthesize and characterize all possible regioisomers as reference standards .
Q. What in vitro systems best predict the hepatic glucuronidation of DiosMetin?
Q. How do researchers validate the translational relevance of in vitro findings to in vivo OA models?
- Correlate in vitro chondrocyte data (e.g., MMP-13 suppression) with in vivo outcomes (e.g., synovial fluid biomarkers, OARSI scores) .
- Perform dose-ranging studies to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
